molecular formula C18H10ClFN4O2 B2882795 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine CAS No. 1251618-80-0

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine

Cat. No. B2882795
CAS RN: 1251618-80-0
M. Wt: 368.75
InChI Key: PSIAXOYLWARUMY-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C16H18N4O2 . It is also known as Piribedil , which is an antiparkisonian agent that acts as a dopamine agonist . It also displays α2-adrenergic antagonist properties .


Synthesis Analysis

The synthesis of this compound involves a solution of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, to which anhydrous potassium carbonate and 2-chloropyrimidine are added . The mixture is then heated at boiling point for 9 hours . After cooling, the mixture is extracted several times with 10% hydrochloric acid . The acid solution is washed with ether and then rendered alkaline with potassium carbonate . The oily product which is separated is extracted with chloroform and, after drying with potassium carbonate and evaporation, gives an oily residue .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.34 . It has a melting point of 98°C and a boiling point of 439.76°C . The density is estimated to be 1.1183 and the refractive index is estimated to be 1.6000 . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Neuropharmacology

This compound is structurally related to piribedil, a known antiparkinsonian agent and dopamine agonist . It exhibits potential for the treatment of Parkinson’s disease by stimulating dopamine receptors and improving motor control. Additionally, its α2-adrenergic antagonist properties may enhance cognitive functions, potentially counteracting age-related memory impairment.

Enzyme Inhibition

The structure of this compound suggests that it could act as an inhibitor for certain enzymes. For example, it has been studied in the context of E. coli beta-glucuronidase inhibition . By binding to the active site of the enzyme, it can prevent the breakdown of glucuronides, which has implications for drug metabolism and excretion studies.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O2/c19-13-10-11(6-7-14(13)20)17-21-18(26-23-17)16-15(25)8-9-24(22-16)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIAXOYLWARUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine

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